IMPDH2 Inhibition Potency: Target Compound vs. Mycophenolic Acid
The target compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM depending on substrate conditions (non-competitive, IMP-competitive, and NAD-competitive modes) [1]. By comparison, mycophenolic acid (MPA), the gold-standard IMPDH inhibitor, exhibits Ki values of ~33 nM (type I) and ~9 nM (type II) [2]. While MPA is more potent, the target compound offers a distinct chemotype with a non-nucleotide scaffold, which may circumvent MPA-related resistance mechanisms or off-target effects associated with the mycophenolate chemotype. This provides a differentiated starting point for medicinal chemistry optimization of IMPDH-targeted therapeutics.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (non-competitive); 430 nM (IMP substrate); 440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 9 nM (IMPDH type II); Ki = 33 nM (IMPDH type I) |
| Quantified Difference | Target compound is ~27- to 49-fold less potent than MPA against IMPDH2 but represents a structurally distinct chemotype |
| Conditions | Recombinant human IMPDH2 enzyme assays; substrate competition experiments |
Why This Matters
The availability of a non-nucleotide IMPDH2 inhibitor scaffold enables exploration of alternative binding modes and resistance profiles, which is critical for programs seeking backup series to MPA-based inhibitors.
- [1] BindingDB. Affinity data for BDBM50421763: Ki values against Inosine-5'-monophosphate dehydrogenase 2. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763 View Source
- [2] Stamos D et al. Inhibitors of IMPDH enzyme. US Patent US20020111378, published 2002-08-15. Describes MPA Ki values of 33 nM (type I) and 9 nM (type II). View Source
